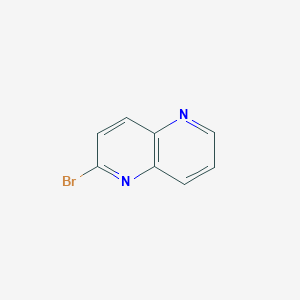

2-溴-4,6-二苯基烟酰腈

描述

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of diorganotin bromides is described, highlighting their solubility in polar solvents and their dissociation in water . Another paper discusses the synthesis of a trinuclear Ni(II) complex with a brominated Salamo-type ligand, which involves coordination chemistry and the formation of a supramolecular chain-like structure . Additionally, the synthesis of bromomalononitrile derivatives through radical addition to alkynes is detailed, indicating the importance of light and temperature in controlling the reaction pathways and product distribution . These studies suggest that the synthesis of 2-Bromo-4,6-diphenylnicotinonitrile would likely involve careful consideration of reaction conditions to achieve the desired bromination pattern on the aromatic ring.

Molecular Structure Analysis

The molecular structures of brominated compounds are often characterized by X-ray diffraction, as seen in the papers. For example, the crystal structure of bromoethoxydiphenylmethanes was determined, revealing intramolecular interactions and molecular conformations . Similarly, the structure of a brominated nickel complex was elucidated, showing intermolecular π-π interactions that are significant in the crystal packing . These findings suggest that the molecular structure of 2-Bromo-4,6-diphenylnicotinonitrile would likely exhibit specific intramolecular and intermolecular interactions that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. The reactivity of bromomalononitrile in radical additions is discussed, with the stereoselectivity of the addition reaction being kinetically controlled . Another study mentions the electrophilic substitution reaction used to synthesize a bromo-nitro-diphenyl ether, with optimization of reaction conditions to achieve high yields . These insights indicate that 2-Bromo-4,6-diphenylnicotinonitrile could participate in similar reactions, with its reactivity influenced by the presence of the bromine atom and the nitrile group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are diverse. The solubility behavior of diorganotin bromides is reported, with variations depending on the substituents . The crystal packing features of a dichlorobenzonitrile derivative are highlighted by a short N-Br distance, suggesting potential intermolecular interactions . These studies imply that 2-Bromo-4,6-diphenylnicotinonitrile would have distinct physical properties, such as melting point and solubility, which could be influenced by its molecular structure and intermolecular forces.

科学研究应用

-

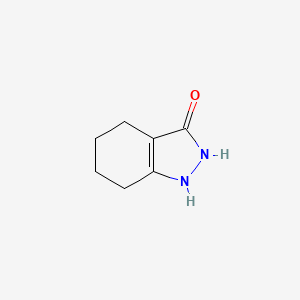

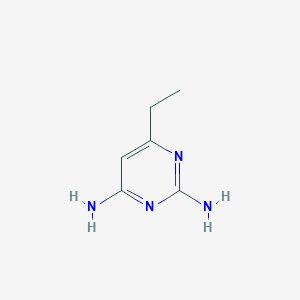

Synthesis of Hexahydroquinolines and 2-Amino-4,6-diphenylnicotinonitriles

- Summary : This compound is used in the multicomponent preparation of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation under mild reaction conditions .

- Methods : The formation of the nanomagnetic catalyst was fully confirmed by several methods, including Fourier-transform infrared (FT-IR) spectroscopy, energy-dispersive X-ray (EDX) spectroscopy, elemental mapping, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), thermogravimetry/derivative thermogravimetry (TG/DTG), and vibrating-sample magnetometry (VSM) .

- Results : The catalytic performance of the novel nanomagnetic catalyst was examined .

-

Cytotoxicity Against Breast Cancer Cell Lines

- Summary : This compound has been studied for its cytotoxicity against breast cancer cell lines .

- Methods : The fluorescence spectra of the synthesized compounds in different solvents reveal solvent-dependent shifts in the emission maximum values .

- Results : Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin .

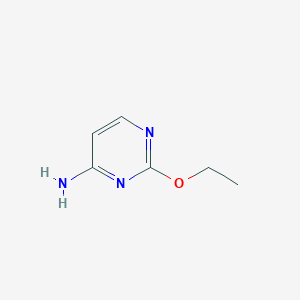

- Crystallographic Analysis

- Summary : The compound “2-methoxy-4,6-diphenylnicotinonitrile” is often used in crystallographic analysis .

- Methods : Research concerning the crystallographic analysis of this compound predominantly employs spectroscopy techniques for structure characterization .

- Results : This provides an overarching structure elucidation via theoretical method analyses .

- Synthesis of Hexahydroquinolines and 2-Amino-4,6-diphenylnicotinonitriles

- Summary : This compound is used in the multicomponent preparation of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation under mild reaction conditions .

- Methods : The formation of the nanomagnetic catalyst was fully confirmed by several methods, including Fourier-transform infrared (FT-IR) spectroscopy, energy-dispersive X-ray (EDX) spectroscopy, elemental mapping, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), thermogravimetry/derivative thermogravimetry (TG/DTG), and vibrating-sample magnetometry (VSM) .

- Results : The catalytic performance of the novel nanomagnetic catalyst was examined .

安全和危害

未来方向

属性

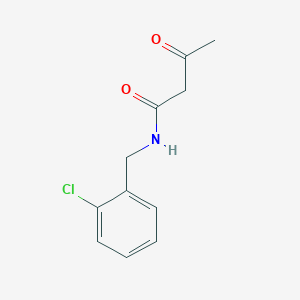

IUPAC Name |

2-bromo-4,6-diphenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQOWNRJNSJRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355949 | |

| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-diphenylnicotinonitrile | |

CAS RN |

82127-26-2 | |

| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)